molecular formula C14H10N2O4S B14140997 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile CAS No. 89303-20-8

3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile

Cat. No.: B14140997
CAS No.: 89303-20-8
M. Wt: 302.31 g/mol
InChI Key: RBQKNDFIHPFECP-UHFFFAOYSA-N
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Description

3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-nitrobenzonitrile moiety. It is a solid compound with a melting point of approximately 200-202°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a benzenesulfonyl derivative followed by a series of substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for subsequent steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

89303-20-8

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-4-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4S/c15-9-11-6-7-14(16(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2

InChI Key

RBQKNDFIHPFECP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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